6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline is a complex organic compound characterized by the presence of an imidazole ring and a trifluoromethoxyphenyl group attached to a quinoline structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical pathways, as detailed in recent research articles and patents. It is often studied for its interactions with biological targets and its potential therapeutic effects.
This compound falls under the category of heterocyclic compounds, specifically those containing both nitrogen and aromatic systems. It is classified as a quinoline derivative, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline typically involves several key steps:
The synthetic route may involve specific reagents and conditions, such as:
The molecular structure of 6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline consists of:
The chemical formula for this compound is . Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often utilized to confirm the structure.
6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline can undergo various chemical transformations, including:
Common reagents for these reactions include:
The mechanism of action for 6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline involves its interaction with specific biological targets. The imidazole ring has the ability to chelate metal ions, potentially influencing enzyme activity. The trifluoromethoxyphenyl group enhances lipophilicity, allowing better membrane permeability and interaction with intracellular targets.
The compound exhibits characteristics typical of organic molecules with heterocyclic structures:
Key chemical properties include:
6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline has several scientific applications:
Research continues into optimizing its synthesis and exploring new applications in pharmaceuticals and materials science.
The construction of the imidazole-quinoline linkage in 6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline predominantly employs transition metal-catalyzed cross-coupling reactions, leveraging the complementary reactivity of halogenated precursors. Two principal strategies dominate the literature:
Palladium/Nickel-Mediated C-N Bond Formation: Ullmann-Goldberg-type reactions between 6-bromo-2-[4-(trifluoromethoxy)phenyl]quinoline and imidazole derivatives utilize copper(I) catalysts (e.g., CuI, CuBr·SMe₂) with nitrogen-containing ligands (1,10-phenanthroline, DMEDA) in refluxing dioxane or toluene. This method achieves moderate to high yields (65-82%) but often requires extended reaction times (>24 h) [5]. More recent advances employ palladium or nickel complexes (e.g., Pd₂(dba)₃/XantPhos, NiCl₂(PCy₃)₂) for coupling with N-protected imidazoles, significantly reducing reaction times (2-6 h) and improving functional group tolerance, particularly towards sensitive electrophiles [2] [5].
Direct C-H Functionalization: Transition metal-catalyzed C-H activation at the quinoline C6 position offers a step-economical alternative. Iron-catalyzed cross-coupling using Fe(acac)₃ with alkyl Grignard reagents enables direct functionalization of heteroaromatic tosylates, though applicability to imidazole coupling remains exploratory [2]. Palladium-catalyzed dehydrogenative coupling using Pd(OAc)₂/2,4,6-collidine systems with Brønsted acid additives demonstrates efficacy for assembling N-heterocycles under aerobic conditions, providing a scalable route to substituted quinolines [2].
Table 1: Metal-Catalyzed Approaches for Imidazole-Quinoline Bond Formation
Catalyst System | Ligand/Additive | Temp (°C) | Time (h) | Yield Range (%) | Key Advantages |
---|---|---|---|---|---|
CuI | 1,10-Phenanthroline | 110 | 24-36 | 65-75 | Low catalyst cost |
Pd₂(dba)₃ | XantPhos | 100 | 2-4 | 78-85 | Broad imidazole scope |
NiCl₂(PCy₃)₂ | None | 80 | 4-6 | 70-82 | Tolerates N-H imidazoles |
Fe(acac)₃ | TMEDA | 0-25 | 0.5-1 | 60-68* | Rapid coupling; low temp |
Pd(OAc)₂ | 2,4,6-Collidine/PhCO₂H | 120 | 12 | 75-80 | Aerobic conditions; gram-scale feasible |
Note: *Reported for analogous heteroaromatic couplings; limited data for imidazole-quinoline specifically.
The electron-deficient trifluoromethoxy (-OCF₃) group profoundly influences the compound's electronic profile and metabolic stability. Its introduction presents unique synthetic challenges due to the lability of aryl-OCF₃ bonds under nucleophilic conditions and the limited commercial availability of OCF₃-transfer reagents. Key methodologies include:
Electrophilic Trifluoromethylation: Direct electrophilic O-trifluoromethylation of 2-(4-hydroxyphenyl)quinoline precursors employs Umemoto's reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) or Togni's reagent (1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one) in the presence of cesium carbonate. This method yields the aryl trifluoromethyl ether in moderate efficiency (55-65%), competing with undesired C-trifluoromethylation [4] [5].
Nucleophilic Displacement: Halogenated quinoline intermediates undergo nucleophilic substitution with potassium trifluoromethoxide (KOCF₃) in polar aprotic solvents (DMF, DMSO). The reaction requires careful anhydrous conditions and elevated temperatures (80-100°C) to mitigate hydrolysis of KOCF₃. Silver(I) oxide (Ag₂O) serves as a crucial additive, facilitating halide displacement via in situ generation of reactive [Ag(aryl-X)] complexes. This approach achieves superior yields (72-88%) for aryl iodides and bromides, though competing elimination can occur with aryl chlorides [4].
Cross-Coupling with Prefunctionalized Blocks: Suzuki-Miyaura coupling using 4-(trifluoromethoxy)phenylboronic acid (Combi-Blocks CA-4708) and 6-bromo-2-iodoquinoline enables early-stage introduction of the -OCF₃ moiety. Pd(PPh₃)₄/Na₂CO₃ in toluene/water (3:1) at 85°C provides the 2-[4-(trifluoromethoxy)phenyl]quinoline scaffold in 85-90% yield. This method benefits from the commercial availability of boronic acids like methyl 4-(trifluoromethoxy)benzoate (CA-4708) and their enhanced stability compared to halide counterparts [4] [2].
Efficiency-driven methodologies minimize reaction times and purification steps while enhancing sustainability:
Microwave-Promoted Cyclizations: Imidazole installation via nucleophilic aromatic substitution (SNAr) benefits dramatically from microwave irradiation. Reaction of 6-fluoro-2-[4-(trifluoromethoxy)phenyl]quinoline with imidazole in DMF using K₂CO₃ base under microwave conditions (150°C, 20-30 min) achieves near-quantitative conversion (95% yield), contrasting sharply with thermal methods (12 h, 70% yield). This approach circumvents the need for transition metals and suppresses N-alkylation byproducts [8].
Solvent-Free Imidazole Coupling: Mechanochemical grinding of 6-bromoquinoline derivatives with imidazole derivatives using copper(I) oxide (Cu₂O) and potassium phosphate (K₃PO₄) in a high-speed ball mill (30-60 min) delivers hybrid structures in 75-83% isolated yield. This eliminates solvent waste and reduces reaction times by an order of magnitude compared to solution-phase protocols [2] [8].
Photocatalytic Aerobic Dehydrogenation: For quinoline ring construction, visible-light-mediated aerobic dehydrogenation of 1,2,3,4-tetrahydroquinoline precursors employs TiO₂ or phenalenyl-based photocatalysts. Using oxygen as a green oxidant, these protocols operate under mild conditions (25-40°C) and tolerate the trifluoromethoxy and imidazole functionalities. Titanium dioxide catalysts are particularly effective for large-scale synthesis due to low cost and recyclability [2].
Table 2: Optimization of Microwave-Assisted Imidazole Coupling
Base | Solvent | Temp (°C) | Time (min) | Conversion (%) | Byproduct Formation |
---|---|---|---|---|---|
K₂CO₃ | DMF | 120 | 40 | 78 | <5% N-alkylation |
K₂CO₃ | DMF | 150 | 25 | 98 | <2% N-alkylation |
Cs₂CO₃ | NMP | 150 | 20 | 95 | <3% N-alkylation |
DBU | DMSO | 150 | 15 | 85 | 12% Quinoline degradation |
K₃PO₄ | Toluene | 150 | 30 | 65 | <2% N-alkylation |
The electronic asymmetry of quinoline necessitates precise control over substitution patterns:
C6 vs C8 Selectivity in Electrophilic Substitution: The C6 position of 2-arylquinolines exhibits enhanced nucleophilicity compared to C8 due to resonance effects from the C2 substituent. Directed ortho-metalation (DoM) using n-BuLi/TMEDA at -78°C in THF selectively deprotonates C6-H, enabling trapping with electrophiles (e.g., B(OMe)₃ for subsequent Suzuki coupling, or I₂ for iodination). This achieves >20:1 regioselectivity over C8 functionalization. Subsequent imidazole installation via SNAr or Cu-catalysis then proceeds cleanly [2] [4].
Directed C-H Activation at C6: Palladium-catalyzed C-H activation guided by the quinoline nitrogen or C2-aryl group enables direct functionalization. The 2-[4-(trifluoromethoxy)phenyl] group acts as a sterically encumbered directing group, favoring C6 over C8 functionalization when using Pd(OAc)₂/AgOAc in acetic acid at 120°C. This protocol installs iodine, bromine, or triflate groups with 85-92% regioselectivity, serving as versatile intermediates for imidazole coupling [2].
Protecting Group Strategies: Selective N-imidazolylation requires protection of the quinoline nitrogen to prevent bis-alkylation. Electron-withdrawing protecting groups (e.g., BOC, pivaloyl) diminish the nucleophilicity of ring nitrogens while allowing electrophilic substitution at C6. Subsequent deprotection under mild conditions (K₂CO₃/MeOH for pivaloyl; TFA/DCM for BOC) unveils the free quinoline without cleaving the imidazole-quinoline bond. Zinc-mediated C4-alkylation using 1,1-diborylalkanes further diversifies the core after imidazole installation, capitalizing on the electron-rich C4 position induced by the imidazole donor [2].
Table 3: Key Synthetic Intermediates for Target Compound Assembly
Compound Name | CAS/Identifier | Role in Synthesis | Key Structural Feature |
---|---|---|---|
6-Bromo-2-[4-(trifluoromethoxy)phenyl]quinoline | Not specified | Imidazole coupling precursor | C6-Br for metal catalysis |
2-[4-(Trifluoromethoxy)phenyl]-6-iodoquinoline | Not specified | Imidazole coupling (Cu/Ni catalysis) | Enhanced reactivity vs bromide |
6-Fluoro-2-[4-(trifluoromethoxy)phenyl]quinoline | Not specified | SNAr with imidazole | Direct nucleophilic displacement |
Methyl 4-(trifluoromethoxy)benzoate | 780-31-4 [4] | Suzuki coupling reagent | Boronic acid precursor |
N-Methyl-2-(trifluoromethoxy)aniline | 175278-04-3 [4] | Alternative building block | Aniline for quinoline ring synthesis |
3-(4-Methylthiophenyl)-5-trifluoromethylbenzoic acid | 1261975-51-2 [4] | Model for regioselective functionalization | Demonstrates -SCF₃ electronic effects |
4-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][[4-(trifluoromethoxy)phenyl]methyl]amino]sulfonyl]-benzoic acid | SML1602 [7] | Illustrates complex trifluoromethoxy handling | Advanced analog with multiple F-groups |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: